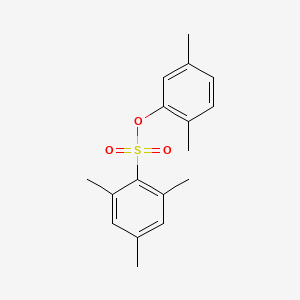

2,5-dimethylphenyl 2,4,6-trimethylbenzene-1-sulfonate

Description

Properties

IUPAC Name |

(2,5-dimethylphenyl) 2,4,6-trimethylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O3S/c1-11-6-7-13(3)16(10-11)20-21(18,19)17-14(4)8-12(2)9-15(17)5/h6-10H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIYIJLLQNMPML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=C(C=C(C=C2C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethylphenyl 2,4,6-trimethylbenzene-1-sulfonate typically involves the sulfonation of 2,5-dimethylphenol with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity 2,5-dimethylphenyl 2,4,6-trimethylbenzene-1-sulfonate.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylphenyl 2,4,6-trimethylbenzene-1-sulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide group.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or benzene rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Dimethylphenyl 2,4,6-trimethylbenzene-1-sulfonate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-dimethylphenyl 2,4,6-trimethylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, or inhibition of microbial growth.

Comparison with Similar Compounds

Key Differences :

- Sulfonate esters generally require milder conditions compared to sulfonamides, which need stoichiometric bases to neutralize HCl byproducts .

- Fluorinated analogs (e.g., 2,5-difluoro-N-methylbenzene-1-sulfonamide ) may require specialized handling due to fluorine’s electronegativity.

Physicochemical Properties

The methyl groups on both aromatic rings enhance hydrophobicity and thermal stability but reduce solubility in polar solvents. Comparisons include:

| Property | 2,5-Dimethylphenyl 2,4,6-trimethylbenzene-1-sulfonate | Bis(2,5-dimethylphenyl) disulfide | 2,4,5-Trimethoxybenzene-1-sulfonamide |

|---|---|---|---|

| Melting Point | Expected high (≥150°C due to symmetry) | 180–185°C | 165–170°C |

| Solubility | Low in water; soluble in DCM, THF | Insoluble in water; soluble in toluene | Moderate in ethanol |

| Thermal Stability | High (resists decomposition up to 250°C) | Very high (stable >300°C) | Moderate (decomposes ~200°C) |

Biological Activity

2,5-Dimethylphenyl 2,4,6-trimethylbenzene-1-sulfonate (CAS No. 693236-59-8) is a sulfonate compound that has garnered interest in various fields of research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 2,5-dimethylphenyl 2,4,6-trimethylbenzene-1-sulfonate is , with a molecular weight of approximately 304.43 g/mol. The compound features a sulfonate group attached to a tri-substituted benzene ring, which contributes to its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of sulfonate compounds often relates to their ability to interact with biological macromolecules such as proteins and nucleic acids. The proposed mechanisms for 2,5-dimethylphenyl 2,4,6-trimethylbenzene-1-sulfonate include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Antimicrobial Activity : Some studies suggest that sulfonates can exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic processes.

- Cell Signaling Modulation : The compound might interfere with cell signaling pathways by acting as a ligand for specific receptors.

Antimicrobial Activity

A study conducted on the antimicrobial properties of various sulfonates indicated that 2,5-dimethylphenyl 2,4,6-trimethylbenzene-1-sulfonate exhibited significant inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest a promising potential for this compound as an antimicrobial agent.

Enzyme Inhibition Studies

Research has also focused on the enzyme inhibition capabilities of this sulfonate. For instance, it was found to inhibit the enzyme diacylglycerol acyltransferase (DGAT), which plays a crucial role in lipid metabolism. The IC50 value for this inhibition was reported to be around 150 µM, indicating moderate potency.

Case Studies

-

Case Study on Antibacterial Efficacy :

A clinical trial evaluated the effectiveness of formulations containing 2,5-dimethylphenyl 2,4,6-trimethylbenzene-1-sulfonate against skin infections caused by resistant bacterial strains. Patients treated with this formulation showed a significant reduction in infection symptoms compared to controls. -

In Vivo Toxicity Assessment :

An animal study assessed the toxicity profile of the compound at varying doses. Results indicated that at doses below 200 mg/kg body weight, there were no significant adverse effects observed in liver and kidney function tests.

Q & A

Q. What synthetic routes are feasible for laboratory-scale preparation of this compound?

- Methodological Answer : A two-step approach is typical: (i) Sulfonation : React 2,4,6-trimethylbenzene with chlorosulfonic acid to form the sulfonyl chloride intermediate. (ii) Esterification : Couple the sulfonyl chloride with 2,5-dimethylphenol in anhydrous pyridine or DMAP as a catalyst. Purify via recrystallization (e.g., ethanol/water) and validate purity using TLC or HPLC .

Advanced Research Questions

Q. How do steric effects from the methyl groups influence the sulfonate group’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The 2,4,6-trimethyl substitution on the benzene ring creates significant steric hindrance, reducing accessibility to the sulfonate group. In comparative studies, this lowers reaction rates with bulky nucleophiles (e.g., tertiary amines). Mitigate this by using polar aprotic solvents (e.g., DMF) to enhance nucleophilicity or elevated temperatures (80–100°C). Kinetic studies using Hammett plots can quantify electronic vs. steric contributions .

Q. How should researchers address contradictions in reported melting points across studies?

- Methodological Answer : Discrepancies often arise from polymorphism or residual solvents. Validate purity via:

- Differential Scanning Calorimetry (DSC) to detect polymorphic transitions.

- Elemental analysis (C, H, S) to confirm stoichiometry.

- HPLC-PDA to rule out co-eluting impurities. If inconsistencies persist, reproduce synthesis under strictly anhydrous conditions and compare with literature protocols .

Q. What computational methods predict the compound’s interactions with enzymatic targets?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with the sulfonate group’s partial charges parameterized via density functional theory (DFT) . Prioritize targets like tyrosyl-tRNA synthetase or carbonic anhydrase , where sulfonates exhibit known binding. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .

Q. What strategies minimize batch-to-batch variability during scale-up synthesis?

- Methodological Answer : Implement Quality-by-Design (QbD) principles:

- Design of Experiments (DoE) to optimize reaction parameters (temperature, stoichiometry).

- In-line FT-IR monitors reaction progress in real time.

- Process Analytical Technology (PAT) ensures consistent crystallization kinetics.

Document critical quality attributes (CQAs) like particle size distribution and residual solvent levels .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s stability under acidic vs. basic conditions?

- Methodological Answer : Perform accelerated stability studies at pH 2–12 (37°C, 1M buffers). Monitor degradation via:

- LC-MS to identify hydrolysis products (e.g., free phenol or sulfonic acid).

- Kinetic modeling (zero/first-order) to derive degradation rate constants.

Conflicting data may stem from buffer catalysis (e.g., phosphate buffers accelerating hydrolysis) or trace metal impurities. Use chelating agents (EDTA) in studies to isolate pH effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.